molecular formula C9H7N3O2 B1615456 2-(2-nitrophenyl)-1H-imidazole CAS No. 4205-06-5

2-(2-nitrophenyl)-1H-imidazole

Cat. No.: B1615456
CAS No.: 4205-06-5
M. Wt: 189.17 g/mol
InChI Key: NEJHPXADNMJLGB-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Metabolism Studies

2-(2-nitrophenyl)-1H-imidazole and related compounds have been researched for their effects on enzymes. For example, nitrefazole, a derivative, shows a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Antimicrobial Applications

Imidazole derivatives, including those related to this compound, have been studied for their antimicrobial properties. These compounds exhibit significant inhibitory activities against various microbial strains (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Antiparasitic Activity

The antiparasitic evaluation of 2-nitro-1-vinyl-1H-imidazole, a structurally related compound, has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits effective antiparasitic activity with low cytotoxicity (Velez et al., 2022).

Corrosion Inhibition

Certain derivatives of this compound have been studied as corrosion inhibitors. They show effectiveness in protecting materials like steel in corrosive environments (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).

Sensor Development

Some nitrophenyl-imidazole derivatives are used in the development of colorimetric and fluorogenic anion sensors. These sensors can detect anions like AcO− and F− with significant changes in UV–vis and fluorescence spectra (Chen, Li, Lin, Cai, & Lin, 2009).

Catalysis and Chemical Reactions

Derivatives of this compound are also used in studies exploring catalysis mechanisms, such as in the hydrolysis of esters and acyl transfers (Akiyama, Hara, & Tanabe, 1978), (Jencks & Carriuolo, 1959).

Nanoparticle Synthesis

Imidazole derivatives, including those structurally similar to this compound, have been identified as precursors in the synthesis of nanoparticles like zinc oxide, highlighting their importance in materials science (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).

Mechanism of Action

Properties

IUPAC Name

2-(2-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJHPXADNMJLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356269
Record name 2-(2-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4205-06-5
Record name 2-(2-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic applications of 2-(2-nitrophenyl)imidazole?

A1: 2-(2-Nitrophenyl)imidazole serves as a crucial starting material for synthesizing imidazo[1,2-c]quinazolin-5(6H)-ones [] and imidazo[1,2-c]quinazolines []. These heterocyclic compounds are constructed via reductive cyclization reactions employing low-valent titanium reagents like TiCl4/Zn in conjunction with reagents such as triphosgene [], ortho-esters, aldehydes, or ketones [].

Q2: Can you provide a specific example of a compound derived from 2-(2-nitrophenyl)imidazole and its structural characteristics?

A2: One example is 5,5-dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline []. This compound is synthesized by reacting 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone using a TiCl4/Zn reagent. X-ray analysis revealed that the dihydropyrimidine ring in this compound adopts a skew-boat conformation [].

Q3: How do the reaction conditions influence the product formation when using 2-(2-nitrophenyl)imidazole?

A3: The choice of reagents and reaction conditions significantly impacts the final product structure. For instance, reacting 4,5-diphenyl-2-(2-nitrophenyl)imidazole with triethyl orthoformate in the presence of a TiCl4/Zn reagent yields 8,9-diphenylimidazo[1,2-c]quinazoline, a planar molecule with coplanar imidazole and pyrimidine rings, as confirmed by X-ray analysis []. This contrasts with the aforementioned 5,5-dimethyl derivative, highlighting the structural variations achievable by modifying reaction parameters.

Q4: Beyond its use in synthesizing heterocycles, are there other applications for 2-(2-nitrophenyl)imidazole?

A4: Research suggests that derivatives of 2-(2-nitrophenyl)imidazole, specifically imidazoquinazoline derivatives, show promise as components in organic electronic devices []. These derivatives can function as hole injection or transport materials, electron injection or transport materials, or even light-emitting materials, contributing to enhanced device performance, such as improved driving voltage and stability [].

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